molecular formula C7H9NO B1337648 3-Ethylpyridin-2-ol CAS No. 62969-86-2

3-Ethylpyridin-2-ol

Cat. No. B1337648
CAS RN: 62969-86-2
M. Wt: 123.15 g/mol
InChI Key: KWFQLEGOEWMCCK-UHFFFAOYSA-N
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Description

3-Ethylpyridin-2-ol is not directly mentioned in the provided papers; however, the papers do discuss various pyridine derivatives which can offer insights into the chemical behavior and properties that 3-Ethylpyridin-2-ol might exhibit. Pyridine derivatives are a class of compounds that have been extensively studied due to their wide range of applications in medicinal chemistry, materials science, and as ligands in coordination chemistry .

Synthesis Analysis

The

Scientific Research Applications

Mitochondrial Dysfunction and Oxidative Stress

Research has shown that components related to 3-Ethylpyridin-2-ol, such as 2-ethylpyridine (a cigarette smoke component), can induce mitochondrial damage and oxidative stress in human cells in vitro. Specifically, exposure to 2-ethylpyridine resulted in decreased cell viability, increased caspase activities, elevated levels of reactive oxygen/nitrogen species, and decreased mitochondrial membrane potential in human retinal pigment epithelial cells. These findings suggest a possible mechanism by which smoking contributes to retinal diseases and highlight the importance of mitochondria as a target for therapeutic interventions (Mansoor et al., 2014).

Antioxidant Properties

Another study focused on the synthesis of stilbazolic resveratrol analogs containing the 3-pyridinol fragment, aiming to investigate their radical scavenging and antioxidant activities. The introduction of an ethyl group to these compounds has shown ambiguous effects on their properties, which may be attributed to the structural features of the resulting radical intermediates. Some compounds exhibited significant antioxidant effects on mitochondrial membrane lipid peroxidation models, surpassing the natural prototype and related compounds in clinical use (Semenov et al., 2020).

Catalytic Applications

The catalytic applications of 3-Ethylpyridin-2-ol derivatives have also been explored in various domains. Terpyridines and their transition metal complexes, which can be related to the structural functionality of 3-Ethylpyridin-2-ol, are used in materials science, biomedicinal chemistry, and organometallic catalysis. These compounds have facilitated a broad range of reactions, from artificial photosynthesis to polymerization, showcasing their versatility in organic and macromolecular chemistry (Winter et al., 2011).

Antimicrobial Activity

Research on novel 2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-5-substituted-1,3,4-oxadiazoles has indicated potent antimicrobial activity. These compounds, synthesized through oxidative cyclization, showed significant inhibition against bacteria and fungi, with some exhibiting activities comparable to standard drugs. This study highlights the potential of 3-Ethylpyridin-2-ol derivatives as novel antimicrobial agents (Gaonkar et al., 2006).

properties

IUPAC Name

3-ethyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-2-6-4-3-5-8-7(6)9/h3-5H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWFQLEGOEWMCCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30493608
Record name 3-Ethylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30493608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethylpyridin-2-ol

CAS RN

62969-86-2
Record name 3-Ethylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30493608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethylpyridin-2-ol
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